molecular formula C13H19N B181708 N-(2,6-Dimethylphenyl)piperidine CAS No. 81506-15-2

N-(2,6-Dimethylphenyl)piperidine

Cat. No. B181708
CAS RN: 81506-15-2
M. Wt: 189.3 g/mol
InChI Key: AHWKTAIPEJXMBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-Dimethylphenyl)piperidine, commonly known as DMPP, is a chemical compound that belongs to the family of piperidine derivatives. It is a colorless liquid that has a strong odor and is soluble in water. DMPP is widely used in scientific research as it has several applications in the field of biochemistry and physiology.

Mechanism Of Action

DMPP binds to the nAChRs and activates them, leading to the release of neurotransmitters such as dopamine, acetylcholine, and serotonin. This activation results in various physiological effects such as muscle contraction, increased heart rate, and increased blood pressure.

Biochemical And Physiological Effects

DMPP has several biochemical and physiological effects. It is a potent activator of nAChRs, which are involved in several physiological processes such as muscle contraction, neurotransmitter release, and cognitive function. DMPP has been shown to increase the release of dopamine and acetylcholine, which are important neurotransmitters in the brain. It has also been shown to increase heart rate and blood pressure.

Advantages And Limitations For Lab Experiments

DMPP has several advantages for lab experiments. It is a potent and selective agonist of nAChRs, which makes it an ideal ligand for studying these receptors. DMPP is also readily available and relatively inexpensive. However, DMPP has some limitations for lab experiments. It has a short half-life, which limits its use in long-term studies. DMPP also has a strong odor, which can be a problem in certain experiments.

Future Directions

There are several future directions for the study of DMPP. One area of research is the development of new ligands for nAChRs that are more selective and potent than DMPP. Another area of research is the study of the role of nAChRs in various physiological processes such as addiction, cognition, and pain. Additionally, the use of DMPP in drug discovery and development is an area of ongoing research.
Conclusion:
DMPP is a potent ligand for nAChRs that has several applications in scientific research. It is widely used to study the structure and function of these receptors and their role in various physiological processes. DMPP has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of DMPP, including the development of new ligands for nAChRs and the study of the role of these receptors in various physiological processes.

Synthesis Methods

DMPP can be synthesized by the reaction of 2,6-dimethylbenzaldehyde with piperidine in the presence of a catalyst. The reaction takes place in an organic solvent such as ethanol or methanol. The product is then purified by distillation or recrystallization.

Scientific Research Applications

DMPP has several applications in scientific research. It is widely used as a ligand in the study of nicotinic acetylcholine receptors (nAChRs). DMPP is a potent agonist of nAChRs, which are important neurotransmitter receptors in the nervous system. It is used to study the structure and function of these receptors and their role in various physiological processes.

properties

CAS RN

81506-15-2

Product Name

N-(2,6-Dimethylphenyl)piperidine

Molecular Formula

C13H19N

Molecular Weight

189.3 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)piperidine

InChI

InChI=1S/C13H19N/c1-11-7-6-8-12(2)13(11)14-9-4-3-5-10-14/h6-8H,3-5,9-10H2,1-2H3

InChI Key

AHWKTAIPEJXMBF-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)N2CCCCC2

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCCCC2

Other CAS RN

81506-15-2

Origin of Product

United States

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